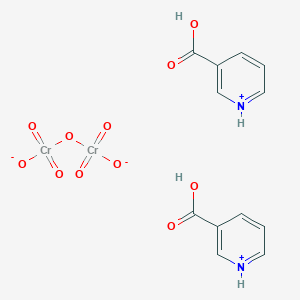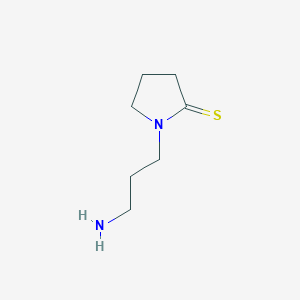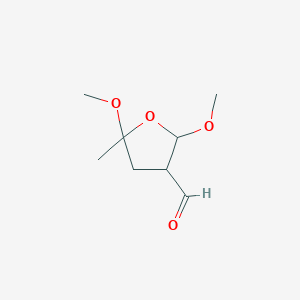
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde, also known as DMOCA, is a synthetic intermediate that has gained attention in recent years due to its potential applications in scientific research. DMOCA is a versatile compound that can be used as a building block for the synthesis of various organic compounds.
Scientific Research Applications
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has been used as a synthetic intermediate for the preparation of various organic compounds such as pyrazoles, pyrimidines, and quinazolines. These compounds have been studied for their potential applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been used as a reagent for the synthesis of chiral alcohols and amines, which are important building blocks for the preparation of pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not well understood. However, it is believed that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may act as a nucleophile in organic reactions due to the presence of the aldehyde and ether functional groups. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may also form complexes with metal ions, which can be useful for catalytic reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde. However, studies have shown that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not toxic to cells and does not cause significant changes in cell viability or morphology. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been shown to have low cytotoxicity in vitro, making it a promising compound for further study.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in lab experiments is its high purity and stability. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be easily synthesized and purified, making it a reliable compound for use in organic reactions. However, one of the limitations of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is its limited solubility in water, which can make it difficult to use in certain reactions.
Future Directions
There are several future directions for the use of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in scientific research. One potential application is in the synthesis of new anti-cancer and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can also be used as a building block for the preparation of chiral compounds, which are important for the development of new drugs. Additionally, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be used as a reagent for the preparation of new catalysts for organic reactions.
Conclusion:
In conclusion, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is a promising synthetic intermediate that has potential applications in scientific research. Its versatility and stability make it a reliable compound for use in organic reactions. Further research is needed to fully understand the mechanism of action and potential applications of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde.
Synthesis Methods
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxy-2,5-dimethyltetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde as a white solid with a melting point of 52-54°C. The purity of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be determined by NMR and HPLC analysis.
properties
CAS RN |
108307-87-5 |
|---|---|
Product Name |
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde |
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,5-dimethoxy-5-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-8(11-3)4-6(5-9)7(10-2)12-8/h5-7H,4H2,1-3H3 |
InChI Key |
QCFIVUCLSPXIKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(O1)OC)C=O)OC |
Canonical SMILES |
CC1(CC(C(O1)OC)C=O)OC |
synonyms |
TETRAHYDRO-2,5-DIMETHOXY-5-METHYLFURAN-3-CARBALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



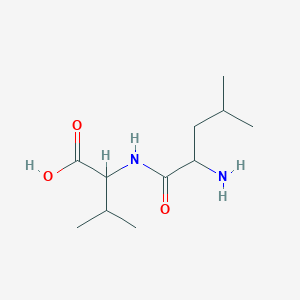
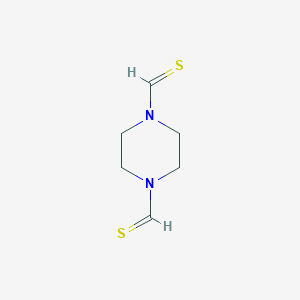
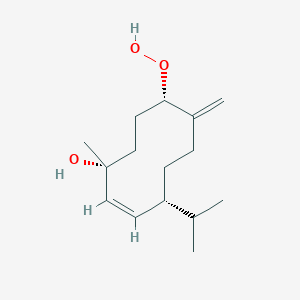
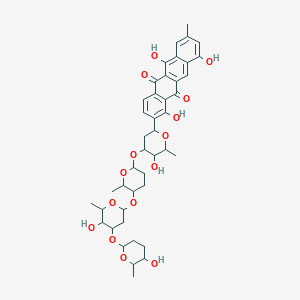
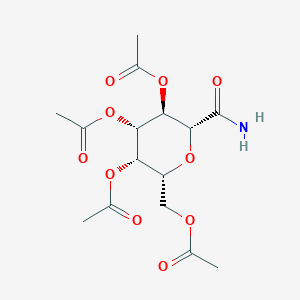
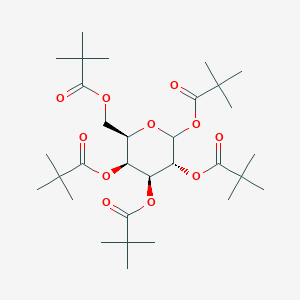
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
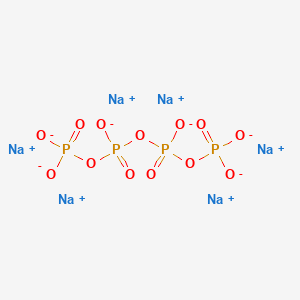
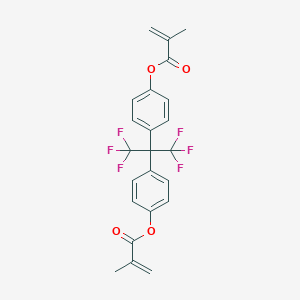
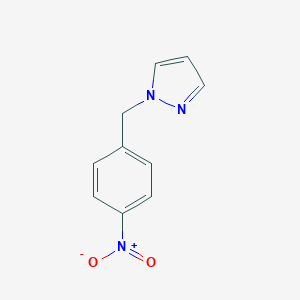

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
